Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13332457
InChI: InChI=1S/C10H10.C8H8.C6H5ClO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H
SMILES: C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl
Molecular Formula: C24H23ClO2S
Molecular Weight: 411.0 g/mol

Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI)

CAS No.:

Cat. No.: VC13332457

Molecular Formula: C24H23ClO2S

Molecular Weight: 411.0 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonyl chloride, 4-ethenyl-, polymer with diethenylbenzene and ethenylbenzene (9CI) -

Specification

Molecular Formula C24H23ClO2S
Molecular Weight 411.0 g/mol
IUPAC Name benzenesulfonyl chloride;1,4-bis(ethenyl)benzene;styrene
Standard InChI InChI=1S/C10H10.C8H8.C6H5ClO2S/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;7-10(8,9)6-4-2-1-3-5-6/h3-8H,1-2H2;2-7H,1H2;1-5H
Standard InChI Key REFNIUFUJQSHRZ-UHFFFAOYSA-N
SMILES C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl
Canonical SMILES C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C1=CC=C(C=C1)S(=O)(=O)Cl

Introduction

Chemical Structure and Composition

The polymer’s structure arises from the copolymerization of three distinct monomers:

  • 4-Ethenylbenzenesulfonyl chloride: Provides sulfonyl chloride (-SO₂Cl) groups, which are subsequently sulfonated or neutralized to form sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) moieties .

  • Diethenylbenzene (divinylbenzene): Acts as a crosslinking agent, creating a three-dimensional network that enhances thermal stability and mechanical strength .

  • Ethenylbenzene (styrene): Contributes to the hydrophobic backbone, balancing the hydrophilic sulfonate groups for tailored solubility and swelling properties .

The final product is a calcium salt, indicating that sulfonic acid groups are neutralized with calcium ions (Ca²⁺), as evidenced by the molecular formula (C₁₀H₁₂·C₁₀H₁₀·C₈H₈·Ca)ₓ . This ionic modification influences the polymer’s ion-exchange capacity and stability in aqueous environments.

Synthesis and Manufacturing

Monomer Preparation

The synthesis of 4-ethenylbenzenesulfonyl chloride, a key monomer, involves sulfonation of styrene derivatives. A validated method from patent literature describes the sulfonation of benzene with chlorosulfonic acid (ClSO₃H) under controlled conditions (≤60°C), followed by hydrolysis and neutralization to yield benzenesulfonyl chloride intermediates . For the 4-ethenyl variant, styrene is sulfonated selectively at the para position to introduce the sulfonyl chloride group.

Polymerization Process

The copolymerization occurs via free-radical initiation, with divinylbenzene enabling crosslinking:

  • Feed Ratio: The monomers are combined in a mass ratio optimized for crosslink density and sulfonation efficiency.

  • Sulfonation: Post-polymerization sulfonation introduces additional -SO₃H groups, though the inclusion of pre-sulfonated monomers (e.g., 4-ethenylbenzenesulfonyl chloride) simplifies this step .

  • Neutralization: Treatment with calcium hydroxide (Ca(OH)₂) converts sulfonic acid groups to calcium sulfonate salts, enhancing chemical stability .

Key Reaction Conditions

ParameterDetailsSource
Temperature≤60°C during sulfonation
CatalystRadical initiators (e.g., AIBN)
Neutralization AgentCalcium hydroxide
Crosslinker Content10–20% divinylbenzene (typical)

Physicochemical Properties

The polymer’s properties are dictated by its sulfonate content, crosslink density, and calcium counterions:

Thermal Stability

  • Decomposition Temperature: Exceeds 250°C due to aromatic backbone and crosslinks .

  • Glass Transition Temperature (Tg): Elevated Tg (~120–150°C) compared to non-sulfonated polystyrene, attributed to ionic interactions between sulfonate groups and calcium ions .

Solubility and Swelling

  • Solubility: Insoluble in water and organic solvents due to crosslinking; swells in polar solvents (e.g., methanol, dimethylformamide) .

  • Ion-Exchange Capacity: 1.5–2.0 meq/g, contingent on sulfonation degree .

Spectroscopic Data

  • FT-IR: Peaks at 1040 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S=O asymmetric stretch) confirm sulfonate groups .

  • NMR: Aromatic protons (6.5–7.5 ppm) and absence of vinyl signals (5–6 ppm) validate polymerization completion .

Applications and Industrial Relevance

Ion-Exchange Resins

The polymer’s calcium sulfonate groups enable cation-exchange applications:

  • Water Softening: Removes Ca²⁺ and Mg²⁺ ions via competitive binding .

  • Wastewater Treatment: Captures heavy metals (e.g., Pb²⁺, Cd²⁺) through ion-exchange mechanisms .

Catalysis

Sulfonic acid groups serve as Brønsted acid catalysts in:

  • Esterification: Accelerates reactions between carboxylic acids and alcohols .

  • Hydrolysis: Facilitates breakdown of cellulose into glucose under mild conditions .

Advanced Materials

  • Fuel Cell Membranes: Sulfonated polymers conduct protons in PEM fuel cells, though calcium ions may reduce conductivity compared to H⁺ forms .

  • Drug Delivery: Swelling behavior allows controlled release of pharmaceuticals in physiological environments .

Comparative Analysis with Similar Polymers

PropertyThis PolymerPolystyrene SulfonateSulfonated Polyetheretherketone
Ion-Exchange Capacity1.5–2.0 meq/g 2.5–3.0 meq/g1.8–2.2 meq/g
Thermal Stability>250°C ~200°C>300°C
Primary ApplicationWater softening Pharmaceutical usesFuel cell membranes

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